molecular formula C9H14O B095899 4-Ethyl-4-methylcyclohex-2-enone CAS No. 17429-32-2

4-Ethyl-4-methylcyclohex-2-enone

Cat. No. B095899
CAS RN: 17429-32-2
M. Wt: 138.21 g/mol
InChI Key: XKISVAJSNYSWGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohex-2-enone derivatives has been explored through various methods. A three-step synthesis of (R)-(+)-4-methylcyclohex-2-ene-1-one from (R)-(+)-pulegone was described, achieving a 44% overall yield and requiring only one chromatographic purification, indicating a convenient method for accessing multigram quantities of the compound . Another study demonstrated the synthesis of angular methyl substituted bicyclic enones via a unique regioselective enamine annulation reaction, yielding up to 70% of the products . Additionally, an efficient one-pot procedure was developed to prepare 4-carbethoxy-3-trifluoromethylcyclohex-2-enone in 90% yield, which was also extended to alkylated derivatives . Furthermore, an efficient route to derivatives of (R)-4-hydroxycyclohex-2-enone was developed from a single intermediate, highlighting a key stereoselective intramolecular ene reaction .

Molecular Structure Analysis

The molecular structure of cyclohex-2-enone derivatives has been studied in various contexts. For instance, the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives were investigated to provide diversely functionalized bicyclo[3.2.0]heptanes, which were adapted for intramolecular reactions to yield stereochemically pure products . The photocycloaddition of 5,5-dimethylcyclohex-2-enone to alkylidenemalononitriles was also studied, revealing trends in product distribution and regioisomer formation .

Chemical Reactions Analysis

Cyclohex-2-enone derivatives undergo various chemical reactions. The methylation of the enolate ion of 4,4-dimethylcyclopent-2-enone was shown to occur through the monocyclic valence tautomer, leading to the formation of trimethyl- and tetramethyl-cyclopent-2-enones . Additionally, the base-catalyzed and photochemical dimerizations of these compounds were explored, providing insights into their reactivity . A series of C-2 substituted 3-methylcyclohex-2-enones was prepared using the Hagemann ester route, and these compounds were converted into the corresponding α,β-epoxyketones using alkaline hydrogen peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohex-2-enone derivatives are influenced by their molecular structure and the substituents present. For example, the dimer of 4,4-dimethylcyclopent-2-enone formed on treatment with base was identified as endo-5,5,10,10-tetramethyltricyclo[5,2,1,02,6] decane-3,8-dione, and its formation was discussed in terms of its physical properties . The effect of substitution in the α- and β′-position in the cycloalkanone, its ring size, and the structure of the Michael acceptor were illustrated in reactions of enamines with alkyl vinyl ketones .

Scientific Research Applications

  • Synthesis of Derivatives:

    • Bégué, Bonnet-Delpon, and Dogbeavou (1992) developed an efficient one-pot procedure to prepare 4-carbethoxy-3-trifluoromethylcyclohex-2-enone, a derivative of 4-Ethyl-4-methylcyclohex-2-enone, from ethyl trifluoroacetoacetate and methylvinyl ketone in 90% yield (Bégué, Bonnet-Delpon, & Dogbeavou, 1992).
    • Mcandrew (1979) explored various routes to synthesize 4-alkyl-3-methylcyclohex-2-enones, another derivative, using Hagemann's ester (Mcandrew, 1979).
  • Catalytic and Enantioselective Reactions:

    • Mediavilla Urbaneja, Alexakis, and Krause (2002) examined the enantioselective 1,4-addition reactions of organozinc reagents to cyclohex-2-enones, showcasing its use in catalytic processes (Mediavilla Urbaneja, Alexakis, & Krause, 2002).
  • Synthesis of Hydroxycyclohexenones:

    • Meister, Nieger, and Bräse (2012) provided a route for synthesizing methyl-substituted hydroxycyclohexenones, important building blocks for natural products, via a palladium(II)-catalyzed 1,4-addition (Meister, Nieger, & Bräse, 2012).
  • Cyclisation and Ring Contraction:

    • Amupitan, Scovell, and Sutherland (1983) explored cyclisation of 3-methylcyclohex-2-enone derivatives to form hydrindanone derivatives (Amupitan, Scovell, & Sutherland, 1983).
    • Hogeveen (2010) reported on the ring contraction of cyclohex-2-enone into 3-methylcyclopent-2-enone, involving a protonated keto-carbonium ion (Hogeveen, 2010).
  • Photochemical Reactions:

    • Childs, Hine, and Hung (1979) studied the photoisomerization of protonated cyclohex-2-enones, revealing insights into the behavior of these compounds under light irradiation (Childs, Hine, & Hung, 1979).
  • Mesomorphic Properties:

    • Bezborodov and Lapanik (1992) synthesized mesomorphic derivatives from ethyl esters of cyclohex-2-enone-related acids, examining their phase transition properties (Bezborodov & Lapanik, 1992).

Safety And Hazards

This compound is associated with several hazard statements including H227, H315, H319, and H335, indicating that it is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

4-ethyl-4-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISVAJSNYSWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339544
Record name 4-Ethyl-4-methylcyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-methylcyclohex-2-enone

CAS RN

17429-32-2
Record name 4-Ethyl-4-methylcyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JW Pilkington, AJ Waring - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Kinetic and product studies of the rearrangements in aqueous sulphuric acid of selected cyclohexa-2,5-dienones are used to measure the migratory aptitudes in this carbonium-ion …
Number of citations: 17 pubs.rsc.org
МТ Мурадов, РК Руломов… - … of Engineering and …, 2020 - namdu.researchcommons.org
Phlomoides kaufmanniana (Regel) Adylov, Kamelin et Makhm. species are common in mountainous areas, with no practical scientific research on chemical composition. The results of …
Number of citations: 0 namdu.researchcommons.org
HM Merken - 1996 - search.proquest.com
… 1H NMR of 4-ethyl-4-methylcyclohex-2-enone (75)..................................... 1 1 5 A.4. 1H NMR of 4-ethyl-4-methylcyclohexa-2,5-dienone (16b)............................ | 16 …
Number of citations: 4 search.proquest.com
MT Muradov, AM Karimov, KM Bobakulov, EK Botirov - researchgate.net
The composition of the essential oil obtained from the dried flowering aerial parts of Phlomoides kaufmanniana (Regel) Adylov, Kamelin & Makhm.(Lamiaceae) was analyzed by GC …
Number of citations: 3 www.researchgate.net
J Alejo - 2022 - search.proquest.com
Smoked cigarettes or cigarette butts are one of the most abundant litters found in the ocean today. According to the 2020 International Coastal Cleanup Report published by the Ocean …
Number of citations: 0 search.proquest.com

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